1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol
Overview
Description
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a triglyceride composed of three fatty acids: palmitic acid, oleic acid, and linoleic acid. This compound is commonly found in seed and vegetable oils, including olive, sesame, soybean, canola, corn, and hazelnut oils . It is a significant component in the analysis of sesame oil for pharmaceutical applications .
Mechanism of Action
Target of Action
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a type of triglyceride . Triglycerides are a type of fat found in the blood and are used by the body to produce energy. They are a key structural lipid in breast milk fat, playing a critical role in providing nutrients and energy for infants .
Mode of Action
It is known that it reduces interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress .
Result of Action
The result of the action of this compound is the reduction of interfacial tension at the air/water interfaces in the alveoli . This helps prevent the collapse of the alveoli, thereby aiding in respiration . It also plays a critical role in providing nutrients and energy for infants .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol can be synthesized through enzymatic methods using immobilized lipase-catalyzed reactions. This method involves the esterification of glycerol with the respective fatty acids under controlled conditions . The reaction typically occurs at moderate temperatures and neutral pH to ensure the stability of the enzyme and the integrity of the product.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the compound from natural sources such as seed and vegetable oils. The process includes steps like solvent extraction, filtration, and chromatographic techniques to isolate and purify the triglyceride .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.
Hydrolysis: In the presence of water and enzymes like lipases, the compound can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid groups with other alcohols or fatty acids, often catalyzed by enzymes or chemical catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, often in the presence of light or heat.
Hydrolysis: Water and lipase enzymes are typically used under mild conditions.
Transesterification: Catalysts like sodium methoxide or lipases are used under controlled temperatures and pH.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (palmitic acid, oleic acid, linoleic acid) and glycerol.
Transesterification: New triglycerides with different fatty acid compositions.
Scientific Research Applications
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol has diverse applications in scientific research:
Chemistry: Used as a standard in lipid analysis and chromatography.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a component in nutritional supplements.
Industry: Utilized in the formulation of cosmetics, food products, and pharmaceuticals
Comparison with Similar Compounds
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is unique due to its specific combination of fatty acids. Similar compounds include:
1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: Contains oleic acid at the sn-1 position, palmitic acid at the sn-2 position, and linoleic acid at the sn-3 position.
1,2-Dioleoyl-3-linoleoyl-rac-glycerol: Contains two oleic acid molecules and one linoleic acid molecule.
1,3-Dipalmitoyl-2-oleoylglycerol: Contains two palmitic acid molecules and one oleic acid molecule.
These similar compounds differ in their fatty acid composition, which can influence their physical properties and biological activities.
Properties
IUPAC Name |
[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLAHZTWGPHKFF-FBSASISJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H100O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345857 | |
Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
857.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2680-59-3 | |
Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PALMITOYL-2-OLEOYL-3-LINOLEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6K38J8R5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol in the lifecycle of Gibberella zeae?
A1: In Gibberella zeae, this compound plays a crucial role in sexual development. Research has shown that deletion of the gene ACS1, which encodes for an acetyl-CoA synthetase enzyme, leads to a significant reduction in this compound production . This reduction directly impairs the formation and maturation of perithecia, the sexual fruiting bodies of the fungus.
Q2: How was this compound analyzed in this research?
A2: While the research on Gibberella zeae focused on the genetic and developmental consequences of reduced this compound, a separate study demonstrated the analysis of this lipid using laser desorption/ionization mass spectrometry (LDI-MS). This technique allows for the direct detection and analysis of lipids without the need for extensive sample preparation, making it a valuable tool for lipid research.
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